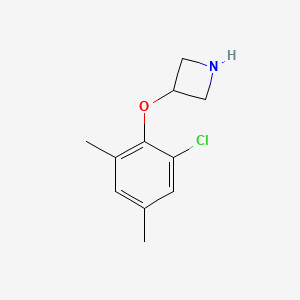

3-(2-Chloro-4,6-dimethylphenoxy)azetidine

Description

Properties

IUPAC Name |

3-(2-chloro-4,6-dimethylphenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-7-3-8(2)11(10(12)4-7)14-9-5-13-6-9/h3-4,9,13H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKCPAKZFFOTCED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)OC2CNC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401271521 | |

| Record name | 3-(2-Chloro-4,6-dimethylphenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401271521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219960-77-6 | |

| Record name | 3-(2-Chloro-4,6-dimethylphenoxy)azetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219960-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Chloro-4,6-dimethylphenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401271521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine

This guide provides a comprehensive protocol for the synthesis of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine, a key intermediate in pharmaceutical research. The synthesis involves a multi-step process, including the protection of the azetidine nitrogen, a core Mitsunobu reaction for ether formation, and final deprotection. This document is intended for researchers, scientists, and professionals in drug development.

Overall Synthesis Workflow

The synthesis of the target compound is typically achieved through a three-step process:

-

N-Boc Protection of 3-Hydroxyazetidine: The secondary amine of 3-hydroxyazetidine is protected, commonly with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions during the subsequent etherification.

-

Mitsunobu Reaction: The N-Boc-3-hydroxyazetidine is coupled with 2-chloro-4,6-dimethylphenol via a Mitsunobu reaction to form the desired ether linkage.[1][2] This reaction typically employs triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3][4]

-

N-Boc Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product, this compound.

Caption: Overall workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the final product.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Hydroxyazetidine hydrochloride | 18621-18-6 | C₃H₈ClNO | 109.55 |

| 2-Chloro-4,6-dimethylphenol | 6641-07-2 | C₈H₉ClO | 156.61 |

| N-Boc-3-hydroxyazetidine | 142253-55-2 | C₈H₁₅NO₃ | 173.21 |

| This compound | 1219960-77-6 | C₁₁H₁₄ClNO | 211.69[5] |

Experimental Protocols

Step 1: Synthesis of N-Boc-3-hydroxyazetidine

This procedure outlines the protection of the azetidine nitrogen with a Boc group.

-

Reagents and Materials:

-

3-Hydroxyazetidine hydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Water (H₂O)

-

Magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve 3-hydroxyazetidine hydrochloride in water.

-

Add sodium bicarbonate portion-wise until the solution is basic (pH > 8).

-

Add a solution of di-tert-butyl dicarbonate in dichloromethane.

-

Stir the biphasic mixture vigorously at room temperature for 12-18 hours.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield N-Boc-3-hydroxyazetidine, which can be used in the next step without further purification.

-

Step 2: Mitsunobu Reaction for Ether Formation

This step is the core of the synthesis, forming the ether linkage. The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to a variety of functional groups, including ethers.[2][3]

-

Reagents and Materials:

-

N-Boc-3-hydroxyazetidine

-

2-Chloro-4,6-dimethylphenol

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

-

-

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-3-hydroxyazetidine, 2-chloro-4,6-dimethylphenol, and triphenylphosphine in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.[3]

-

Slowly add DIAD or DEAD dropwise to the stirred solution.[4]

-

Allow the reaction to warm to room temperature and stir for 16-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford N-Boc-3-(2-chloro-4,6-dimethylphenoxy)azetidine.

-

Caption: Simplified mechanism of the Mitsunobu reaction for ether synthesis.

Step 3: N-Boc Deprotection

The final step involves the removal of the Boc protecting group to yield the target compound.

-

Reagents and Materials:

-

N-Boc-3-(2-chloro-4,6-dimethylphenoxy)azetidine

-

4M Hydrochloric acid (HCl) in 1,4-Dioxane or Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Diethyl ether

-

-

Procedure:

-

Dissolve the N-Boc protected intermediate in a minimal amount of dichloromethane or 1,4-dioxane.

-

Add an excess of 4M HCl in 1,4-dioxane or trifluoroacetic acid.

-

Stir the solution at room temperature for 1-4 hours, monitoring the reaction by TLC.

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to yield the crude product.

-

If necessary, the product can be further purified by recrystallization or by converting it to its hydrochloride salt by treating a solution of the free base in diethyl ether with ethereal HCl.

-

This comprehensive guide provides a robust framework for the synthesis of this compound. Researchers should ensure that all steps are carried out with appropriate safety precautions in a well-ventilated fume hood.

References

An In-depth Technical Guide on the Physicochemical Properties of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the novel heterocyclic compound, 3-(2-Chloro-4,6-dimethylphenoxy)azetidine. Due to the limited availability of direct experimental data for this specific molecule, this document outlines standardized experimental protocols for the determination of key physicochemical parameters critical for drug discovery and development, such as acid dissociation constant (pKa), lipophilicity (LogP/LogD), and aqueous solubility. Furthermore, this guide discusses the potential biological significance of the 3-(aryloxy)azetidine scaffold, drawing insights from related analogues. This document is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and evaluation of new chemical entities.

Introduction

Azetidine-containing scaffolds are of growing interest in medicinal chemistry due to their unique three-dimensional structure and their ability to serve as bioisosteric replacements for other saturated heterocycles.[1] The incorporation of an aryloxy moiety at the 3-position of the azetidine ring introduces a key pharmacophoric element with the potential for diverse biological activities. The specific compound, this compound, presents a unique substitution pattern on the phenyl ring, suggesting potential for selective interactions with biological targets. Understanding its physicochemical properties is a fundamental prerequisite for any drug discovery program.

Compound Profile: this compound

While detailed experimental data for this compound is not extensively published, the following basic identifiers have been established.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1219960-77-6 | [2] |

| Molecular Formula | C₁₁H₁₄ClNO | [2] |

| Molecular Weight | 211.69 g/mol | [2] |

| Canonical SMILES | CC1=CC(=C(C(=C1)C)OC2CNC2)Cl | N/A |

Predicted Physicochemical Properties

In the absence of experimental data, computational methods can provide valuable estimates of key physicochemical properties. These predictions are useful for initial assessment and for guiding experimental design.

| Property | Predicted Value |

| LogP | 2.8 - 3.5 |

| pKa (of the azetidine nitrogen) | 8.5 - 9.5 |

| Aqueous Solubility | Low to moderate |

Note: These values are estimations derived from computational models and should be confirmed by experimental determination.

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized experimental methodologies for the determination of crucial physicochemical properties.

Determination of Acid Dissociation Constant (pKa)

The pKa of the azetidine nitrogen is a critical parameter influencing the compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding.

Methodology: Potentiometric Titration

-

Preparation of Analyte Solution: Accurately weigh and dissolve a sample of this compound in a suitable co-solvent (e.g., methanol or DMSO) and then dilute with water to a known concentration (e.g., 1-10 mM).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature (e.g., 25 °C).

-

Data Acquisition: Record the pH of the solution as a function of the volume of titrant added using a calibrated pH meter.

-

Data Analysis: The pKa is determined from the titration curve as the pH at which half of the compound is in its ionized form. This corresponds to the inflection point of the sigmoid curve generated.[3]

Workflow for pKa Determination

Caption: Workflow for pKa Determination by Potentiometric Titration.

Determination of Lipophilicity (LogP/LogD)

Lipophilicity is a key determinant of a drug's pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET). LogP is the partition coefficient of the neutral form of the molecule between octanol and water, while LogD is the distribution coefficient at a specific pH, accounting for all ionic species.

Methodology: Shake-Flask Method

-

Phase Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and pre-saturate each phase with the other.

-

Partitioning: Add a known amount of this compound to the biphasic system.

-

Equilibration: Agitate the mixture for a sufficient time to allow for equilibrium to be reached (typically several hours).

-

Phase Separation: Separate the octanol and aqueous phases by centrifugation.

-

Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5][6][7]

-

Calculation: Calculate LogP or LogD using the ratio of the concentrations in the octanol and aqueous phases.

Logical Relationship for Lipophilicity Measurement

Caption: Key Steps in Shake-Flask LogP/LogD Determination.

Determination of Aqueous Solubility

Aqueous solubility is a critical factor for oral drug absorption and formulation development.

Methodology: Saturation Shake-Flask Method

-

Sample Preparation: Add an excess amount of solid this compound to an aqueous buffer of a specific pH (e.g., pH 7.4).

-

Equilibration: Agitate the suspension at a constant temperature until equilibrium is reached (typically 24-48 hours).[8][9]

-

Separation of Undissolved Solid: Separate the solid and liquid phases by centrifugation or filtration.[8]

-

Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method, such as HPLC-UV.[10][11]

Experimental Workflow for Solubility Measurement

Caption: Workflow for Aqueous Solubility Determination.

Potential Biological Significance and Signaling Pathways

While no specific biological activity has been reported for this compound, the broader class of 3-aryloxyazetidine derivatives has shown activity at various biological targets. For instance, related compounds have been investigated as ligands for monoamine transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT).[12] These transporters are key regulators of neurotransmission in the central nervous system (CNS), and their modulation is a therapeutic strategy for a range of psychiatric and neurological disorders.

Other azetidine derivatives have been reported to possess antibacterial and antioxidant activities.[13][14][15][16][17] The presence of the chloro and dimethyl substitutions on the phenoxy ring of the title compound could influence its selectivity and potency towards various targets.

Hypothetical Signaling Pathway Involvement

Given the activity of related compounds on monoamine transporters, a hypothetical involvement in synaptic neurotransmission can be postulated.

Caption: Hypothetical Modulation of Synaptic Neurotransmission.

Synthesis and Characterization

The synthesis of 3-(aryloxy)azetidines can be achieved through various synthetic routes. A common approach involves the nucleophilic substitution of a suitable leaving group at the 3-position of an N-protected azetidine with a substituted phenol.

A plausible synthetic route to this compound would involve the reaction of an N-protected 3-hydroxyazetidine or a 3-haloazetidine with 2-chloro-4,6-dimethylphenol under basic conditions, followed by deprotection of the azetidine nitrogen.

Characterization of the final compound would typically involve:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Conclusion

This compound is a novel chemical entity with potential for biological activity. This technical guide has provided a framework for its physicochemical characterization by outlining established experimental protocols. While experimental data for this specific compound is currently limited, the information presented herein on its basic properties, along with methodologies for determining its pKa, lipophilicity, and solubility, provides a solid foundation for future research and development efforts. The exploration of its biological activity, potentially targeting CNS pathways or exhibiting antimicrobial properties, warrants further investigation.

References

- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS 1219960-77-6 | this compound - Synblock [synblock.com]

- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acdlabs.com [acdlabs.com]

- 5. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 6. agilent.com [agilent.com]

- 7. diposit.ub.edu [diposit.ub.edu]

- 8. researchgate.net [researchgate.net]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. lifechemicals.com [lifechemicals.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ajchem-a.com [ajchem-a.com]

- 14. jmchemsci.com [jmchemsci.com]

- 15. mdpi.com [mdpi.com]

- 16. medwinpublisher.org [medwinpublisher.org]

- 17. acgpubs.org [acgpubs.org]

Unraveling the Enigma: The Mechanism of Action of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine Remains Undisclosed

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the understanding of the pharmacological properties of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine. Despite its documented synthesis and availability from chemical suppliers, there is currently no publicly available data detailing its mechanism of action, biological targets, or associated signaling pathways.

Researchers and drug development professionals seeking to understand the therapeutic potential of this specific azetidine derivative will find a notable absence of published research. Chemical databases confirm its structure and provide its CAS number (1219960-77-6), but offer no insights into its biological activity.

While the specific mechanism of this compound is unknown, the broader class of azetidine-containing compounds has been the subject of extensive research, revealing a wide range of biological activities. Many azetidine derivatives, particularly those containing a β-lactam ring (azetidin-2-ones), are known for their antibacterial properties, famously exemplified by penicillin and cephalosporin antibiotics. These compounds typically act by inhibiting bacterial cell wall synthesis.

Other documented activities of various azetidine derivatives include antifungal, anti-inflammatory, and anticancer effects. However, it is crucial to emphasize that these activities are associated with structurally distinct molecules and cannot be directly attributed to this compound without specific experimental evidence.

The lack of available data for this compound presents both a challenge and an opportunity for the scientific community. It represents a novel chemical entity with unexplored pharmacological potential. Future research initiatives would need to undertake a comprehensive series of in vitro and in vivo studies to elucidate its mechanism of action.

Future Directions for Research

To characterize the mechanism of action of this compound, a structured experimental approach would be required. The following workflow outlines a potential path for investigation:

Figure 1. A generalized experimental workflow for determining the mechanism of action of a novel compound.

An In-depth Technical Guide to 3-(2-Chloro-4,6-dimethylphenoxy)azetidine (CAS Number 1219960-77-6)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document compiles available information on 3-(2-Chloro-4,6-dimethylphenoxy)azetidine. It is intended for informational purposes for research and development professionals. Direct experimental data for this specific compound, including detailed synthesis protocols, characterization spectra, and biological activity, are not extensively available in publicly accessible literature. The information presented herein is based on general chemical principles and data for analogous structures.

Core Compound Characterization

This compound is a heterocyclic organic compound incorporating an azetidine ring linked to a substituted phenoxy group. The core chemical and physical properties are summarized below.

| Property | Value | Source |

| CAS Number | 1219960-77-6 | --INVALID-LINK--[1] |

| Chemical Name | This compound | --INVALID-LINK--[1] |

| Molecular Formula | C₁₁H₁₄ClNO | --INVALID-LINK--[1] |

| Molecular Weight | 211.69 g/mol | --INVALID-LINK--[1] |

| Canonical SMILES | CC1=CC(=C(C(=C1)C)OC2CNC2)Cl | |

| Physical State | Solid (predicted) | |

| Purity | Typically available at ≥98% | --INVALID-LINK--[1] |

Synthesis and Experimental Protocols

-

Williamson Ether Synthesis: This is a common and straightforward method for forming the ether linkage.

-

Buchwald-Hartwig Amination: This powerful cross-coupling reaction can be employed to form the C-N bond of the azetidine ring.

Below are generalized experimental protocols for these synthetic strategies, which could be adapted for the target molecule.

Hypothetical Synthesis via Williamson Ether Synthesis

This approach involves the reaction of a halo-substituted azetidine with the corresponding phenol.

Experimental Protocol:

-

Preparation of the Sodium Phenoxide: To a solution of 2-chloro-4,6-dimethylphenol (1.0 eq) in a suitable anhydrous solvent (e.g., dimethylformamide or tetrahydrofuran) at 0 °C, add sodium hydride (1.1 eq) portion-wise. Allow the reaction mixture to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases, to form the sodium phenoxide in situ.

-

Nucleophilic Substitution: To the solution of the sodium phenoxide, add a solution of an appropriately N-protected 3-haloazetidine (e.g., 1-Boc-3-iodoazetidine) (1.0 eq) in the same anhydrous solvent.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

-

Deprotection (if necessary): If an N-protected azetidine was used, remove the protecting group under appropriate conditions (e.g., trifluoroacetic acid for a Boc group) to yield the final product.

Hypothetical Synthesis via Buchwald-Hartwig Amination

This method would involve the palladium-catalyzed coupling of an amine (azetidine) with an aryl halide.

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, combine 2-chloro-4,6-dimethylphenol (1.0 eq), an N-protected 3-aminoazetidine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., BINAP or Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq).

-

Solvent and Atmosphere: Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) and purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Reaction Conditions: Heat the mixture to 80-110 °C and stir until the starting materials are consumed, as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography.

-

Deprotection (if necessary): Remove the N-protecting group to obtain the final compound.

Analytical Characterization

While specific spectra for this compound are not publicly available, the following tables outline the expected analytical data based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H NMR | |||

| Aromatic CH | 6.8 - 7.2 | m | Two singlets or a complex multiplet for the two aromatic protons. |

| Azetidine CH-O | 4.8 - 5.2 | p | Quintet or multiplet, deshielded by the adjacent oxygen atom. |

| Azetidine CH₂-N | 3.8 - 4.2 | m | Multiplet, deshielded by the adjacent nitrogen atom. |

| Azetidine NH | 1.5 - 3.0 | br s | Broad singlet, chemical shift can vary with solvent and concentration. |

| Methyl (CH₃) | 2.1 - 2.4 | s | Two singlets for the two methyl groups on the aromatic ring. |

| ¹³C NMR | |||

| Aromatic C-O | 150 - 155 | ||

| Aromatic C-Cl | 125 - 130 | ||

| Aromatic C-CH₃ | 130 - 135 | ||

| Aromatic CH | 120 - 130 | ||

| Azetidine C-O | 70 - 75 | ||

| Azetidine C-N | 50 - 55 | ||

| Methyl (CH₃) | 15 - 20 |

Mass Spectrometry (MS) (Predicted)

| Ionization Mode | Predicted m/z | Fragment Ions (Predicted) |

| Electrospray (ESI+) | 212.0837 [M+H]⁺ | Fragments corresponding to the loss of the azetidine ring, cleavage of the ether bond, and fragmentation of the substituted phenyl ring. |

High-Performance Liquid Chromatography (HPLC)

A standard reverse-phase HPLC method would be suitable for purity analysis.

| Parameter | Recommended Conditions |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile and water with 0.1% trifluoroacetic acid or formic acid |

| Gradient | A gradient elution from 10% to 90% acetonitrile over 20-30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Biological Activity and Mechanism of Action

There is currently no publicly available information regarding the biological activity, pharmacological properties, or mechanism of action of this compound. Azetidine derivatives are a class of compounds with a broad range of biological activities, including antibacterial, antifungal, and central nervous system effects. Further research is required to determine if this specific compound exhibits any therapeutic potential.

Signaling Pathways and Experimental Workflows

As there is no documented biological activity for this compound, there are no established signaling pathways or specific experimental workflows to visualize. Should this compound be screened for biological activity, a general workflow for target identification and validation would be applicable.

Conclusion

This compound is a readily characterizable small molecule. While specific experimental data is sparse in the public domain, its synthesis and characterization can be approached using standard organic chemistry techniques. Its biological potential remains unexplored, presenting an opportunity for further investigation by researchers in drug discovery and development. The information provided in this guide serves as a foundational resource for scientists interested in this and related azetidine compounds.

References

The Rising Profile of Azetidine Scaffolds: A Technical Guide to their Diverse Biological Activities

For Immediate Release

Novel azetidine compounds are demonstrating significant therapeutic potential across a range of diseases, including cancer, infectious diseases, and neurological disorders. This technical guide provides an in-depth overview of the recent advancements in the biological evaluation of these promising heterocyclic scaffolds. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological pathways to facilitate further exploration and development in this burgeoning field.

The unique four-membered ring structure of azetidine imparts a favorable combination of conformational rigidity and chemical stability, making it an attractive motif in medicinal chemistry.[1] This has led to the development of several azetidine-containing drugs, including the calcium channel blocker Azelnidipine and the MEK1/2 inhibitor Cobimetinib. The inherent ring strain of azetidines also provides unique reactivity that can be leveraged in organic synthesis.[2]

Anticancer Activity: Targeting Key Oncogenic Pathways

Novel azetidine derivatives have emerged as potent anticancer agents, with several studies highlighting their ability to inhibit critical signaling pathways and cellular processes in cancer cells.

A notable area of research has been the development of azetidine-based compounds as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in tumor cell proliferation, survival, and metastasis.[3][4] A series of (R)-azetidine-2-carboxamide analogues have shown sub-micromolar potency in inhibiting STAT3 DNA-binding activity.[3][4] For instance, compounds 5a , 5o , and 8i exhibit STAT3-inhibitory IC50 values of 0.55, 0.38, and 0.34 μM, respectively.[4] Further modifications to improve cell permeability have led to compounds like 7e , 7f , 7g , and 9k , which demonstrate potent inhibition of viable breast cancer cells with EC50 values ranging from 0.9 to 1.9 μM.[5]

Another class of azetidine-containing compounds, analogues of the antitumor agent TZT-1027, have demonstrated excellent antiproliferative activities.[6] Compound 1a , for example, displays impressive IC50 values of 2.2 nM against A549 lung cancer cells and 2.1 nM against HCT116 colon cancer cells.[6] Additionally, fluoroquinolone derivatives incorporating an azetidine moiety have been synthesized and evaluated for their antiproliferative activity, with compound 6h being the most active against the MCF-7 breast cancer cell line.[7]

Quantitative Anticancer Activity Data

| Compound | Target/Assay | Cell Line | IC50/EC50 (µM) | Reference |

| H182 | STAT3 DNA-binding | - | 0.38 - 1.47 | [8] |

| H172 | STAT3 DNA-binding | - | 0.98 | [8] |

| H120 | STAT3 DNA-binding | - | 1.75 | [8] |

| H105 | STAT3 DNA-binding | - | 2.07 | [8] |

| 5a | STAT3 DNA-binding | - | 0.55 | [4] |

| 5o | STAT3 DNA-binding | - | 0.38 | [4] |

| 8i | STAT3 DNA-binding | - | 0.34 | [4] |

| 7a | Cell Viability | MDA-MB-231 | 2.7 | [4] |

| 7a | Cell Viability | MDA-MB-468 | 2.5 | [4] |

| 7e, 7f, 7g, 9k | Cell Viability | Breast Cancer Cells | 0.9 - 1.9 | [5] |

| 1a | Antiproliferative | A549 | 0.0022 | [6] |

| 1a | Antiproliferative | HCT116 | 0.0021 | [6] |

| AZ-5 | Cytotoxicity | MCF-7 | - | [9] |

| AZ-9 | Cytotoxicity | MCF-7 | - | [9] |

| AZ-10 | Cytotoxicity | MCF-7 | - | [9] |

| AZ-14 | Cytotoxicity | MCF-7 | - | [9] |

| AZ-19 | Cytotoxicity | MCF-7 | - | [9] |

Experimental Protocols

STAT3 DNA-Binding Activity/Electrophoretic Mobility Shift Assay (EMSA)

This assay measures the ability of a compound to inhibit the binding of the STAT3 protein to its specific DNA sequence.

-

Nuclear Extract Preparation: Nuclear extracts containing activated STAT3 are prepared from suitable cell lines (e.g., NIH3T3/v-Src fibroblasts).[3]

-

Compound Incubation: The nuclear extracts are pre-incubated with increasing concentrations of the azetidine compounds for a specified time (e.g., 30 minutes) at room temperature.[3]

-

Probe Binding: A radiolabeled high-affinity sis-inducible element (hSIE) probe, which binds to STAT3, is added to the mixture.[3]

-

Electrophoresis: The samples are subjected to electrophoretic mobility shift assay (EMSA) analysis.[3]

-

Quantification: The bands corresponding to the STAT3:DNA complexes are quantified using imaging software (e.g., ImageJ), and the IC50 values are determined.[3]

Cell Viability Assay

Cell viability assays are used to determine the effect of the compounds on the proliferation of cancer cells.

-

Cell Seeding: Cancer cells (e.g., MDA-MB-231, MDA-MB-468) are seeded in 96-well plates and allowed to adhere.[4][8]

-

Compound Treatment: The cells are treated with a range of concentrations of the azetidine compounds.[4][8]

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).[4]

-

Viability Assessment: Cell viability is assessed using a suitable method, such as the CyQuant assay.[8]

-

Data Analysis: The EC50 values, representing the concentration at which 50% of cell growth is inhibited, are calculated.[4]

Colony Formation Assay

This long-term assay assesses the ability of single cells to proliferate and form colonies after treatment with a compound, indicating its effect on cell survival and reproductive integrity.[10]

-

Cell Seeding: A low density of single cells is seeded in 6-well plates.[3]

-

Compound Treatment: The cells are treated once with the desired concentrations of the azetidine compounds.[3]

-

Incubation: The plates are incubated for an extended period (1-3 weeks) to allow for colony formation.[10]

-

Fixation and Staining: The colonies are fixed with a solution like glutaraldehyde and stained with crystal violet for visualization.[10]

-

Colony Counting: The number of colonies (typically defined as a cluster of at least 50 cells) is counted.[10]

Visualizing the STAT3 Signaling Pathway and Experimental Workflow

Antimicrobial and Antiviral Activity

The versatility of the azetidine scaffold extends to the development of agents against infectious diseases.

Novel 2-azetidinone derivatives have been synthesized and shown to possess significant antimicrobial properties.[11] For example, compounds 4g , 5a , 5b , and 5g exhibited a Minimum Inhibitory Concentration (MIC) of 25 μg/mL against Staphylococcus aureus.[11] Another study on thiazole-conjugated 2-azetidinones also reported good antimicrobial activity.[12] Furthermore, new azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones have demonstrated potent antibacterial activity, with compound 6i inhibiting the growth of both methicillin-sensitive and methicillin-resistant S. aureus with MIC values ranging from 0.25 to 16.00 μg/mL.[7]

In the antiviral arena, azetidine-containing dipeptides have been investigated as inhibitors of human cytomegalovirus (HCMV).[13][14] Structure-activity relationship (SAR) studies have revealed that specific substitutions at the N- and C-termini are crucial for anti-HCMV activity.[13][14]

Quantitative Antimicrobial and Antiviral Data

| Compound | Organism | MIC (µg/mL) | Reference |

| 4g | Staphylococcus aureus | 25 | [11] |

| 5a | Staphylococcus aureus | 25 | [11] |

| 5b | Staphylococcus aureus | 25 | [11] |

| 5g | Staphylococcus aureus | 25 | [11] |

| 5b | Bacillus pumillus | 25 | [11] |

| 5g | Bacillus pumillus | 25 | [11] |

| 6i | Methicillin-sensitive S. aureus | 0.25 - 16.00 | [7] |

| 6i | Methicillin-resistant S. aureus | 0.25 - 16.00 | [7] |

| 6i | Escherichia coli (ATCC 35218) | 0.25 - 16.00 | [7] |

| AZ-10 | Various microbial strains | 3.34 - 3.71 (µM) | [9] |

| AZ-19 | Various microbial strains | 3.34 - 3.71 (µM) | [9] |

| AZ-20 | Various microbial strains | 3.34 - 3.71 (µM) | [9] |

| Compound | Virus | Assay | ED50 (µM) | Reference |

| XMD7 compounds | HCMV (AD169) | Plaque Reduction | 0.3 - 0.4 | [15] |

| XMD7 compounds | HCMV (Merlin) | Plaque Reduction | 2.1 - 2.5 | [15] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The azetidine compound is serially diluted in a liquid growth medium in a microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for the microorganism to grow.

-

Observation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Antiviral Plaque Reduction Assay

This assay is used to quantify the reduction in viral plaques, which are areas of cell death caused by viral replication.

-

Cell Monolayer: A confluent monolayer of susceptible host cells is prepared in a multi-well plate.

-

Compound Treatment and Infection: The cells are treated with various concentrations of the azetidine compound and then infected with the virus.

-

Overlay: After an adsorption period, the medium is replaced with a semi-solid overlay (e.g., containing agarose) to restrict viral spread to adjacent cells.

-

Incubation: The plates are incubated for several days to allow for plaque formation.

-

Staining and Counting: The cell monolayer is stained (e.g., with crystal violet) to visualize the plaques, which are then counted. The ED50, or the effective dose that reduces the number of plaques by 50%, is calculated.

Visualizing the Antimicrobial Activity Assessment Workflow

Neuroprotective and Enzyme Inhibitory Activities

The therapeutic potential of azetidine derivatives also extends to the central nervous system (CNS) and as inhibitors of various enzymes.

Azetidine analogs of lobelane have been synthesized and shown to be potent inhibitors of the vesicular monoamine transporter 2 (VMAT2), with Ki values in the nanomolar range.[2][16] For instance, the cis-4-methoxy analog 22b is a potent inhibitor with a Ki of 24 nM.[2][16] These compounds represent potential leads for the treatment of methamphetamine abuse.[2][16]

Furthermore, 3-aryl-3-azetidinyl acetic acid methyl ester derivatives have been evaluated for their neuroprotective activity in models of Parkinson's and Alzheimer's diseases.[17] Compound 28 showed the highest neuroprotective effect in both salsolinol- and glutamate-induced neurodegeneration models.[17] In another study, the azetidine derivative KHG26792 demonstrated neuroprotective effects in a mouse model of brain ischemia/reperfusion injury by inhibiting apoptosis, modulating inflammation, and reducing oxidative stress.[18]

Quantitative Neuroprotective and Enzyme Inhibition Data

| Compound | Target/Assay | Ki (nM) | Reference |

| 22b | VMAT2 ([3H]DA uptake) | 24 | [2][16] |

| 15c | VMAT2 ([3H]DA uptake) | 31 | [2][16] |

| 2a (lobelane) | VMAT2 ([3H]DA uptake) | 45 | [2][16] |

| 2b (norlobelane) | VMAT2 ([3H]DA uptake) | 43 | [2][16] |

| 15a | VMAT2 ([3H]DA uptake) | 48 | [16] |

| 22a | VMAT2 ([3H]DA uptake) | 62 | [16] |

| 22c | VMAT2 ([3H]DA uptake) | 55 | [16] |

Experimental Protocols

VMAT2 Inhibition Assay ([3H]Dopamine Uptake)

This assay measures the ability of a compound to inhibit the uptake of dopamine into synaptic vesicles via the VMAT2 transporter.

-

Synaptic Vesicle Preparation: Synaptic vesicles are isolated from rat striata.

-

Compound Incubation: The isolated vesicles are incubated with the azetidine compounds.

-

[3H]Dopamine Uptake: Radiolabeled dopamine ([3H]DA) is added to initiate the uptake reaction.

-

Termination and Separation: The uptake is terminated, and the vesicles are separated from the free [3H]DA.

-

Scintillation Counting: The amount of [3H]DA taken up by the vesicles is quantified using a scintillation counter.

-

Data Analysis: The Ki values, representing the inhibitory constant of the compounds, are calculated.

In Vivo Model of Brain Ischemia/Reperfusion Injury

This animal model is used to evaluate the neuroprotective effects of compounds against stroke-like injury.

-

Animal Model: A mouse model of brain ischemia is induced by middle cerebral artery occlusion (MCAO) for a specific duration (e.g., 2 hours).[18]

-

Compound Administration: The azetidine compound (e.g., KHG26792) is administered to the animals.[18]

-

Reperfusion: The occlusion is removed to allow for reperfusion (e.g., for 24 hours).[18]

-

Neurological Assessment: Neurological deficits are evaluated using a standardized scoring system.[18]

-

Histological and Biochemical Analysis: The brains are collected for analysis of infarct volume, apoptosis, inflammatory markers, and oxidative stress parameters.[18]

Conclusion

The diverse biological activities of novel azetidine compounds underscore their significant potential in drug discovery. The data and experimental protocols summarized in this guide provide a valuable resource for researchers in the field. The continued exploration of the azetidine scaffold, coupled with rational drug design and robust biological evaluation, is poised to yield a new generation of therapeutics for a wide range of human diseases. The visualization of key signaling pathways and experimental workflows further aids in understanding the mechanisms of action and the process of identifying lead candidates. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these promising compounds to advance them into clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Collection - Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, antimicrobial and cytotoxic activity of novel azetidine-2-one derivatives of 1<i>H</i>-benzimidazole - Arabian Journal of Chemistry [arabjchem.org]

- 12. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

- 13. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of compounds with anti-human cytomegalovirus activity that inhibit production of IE2 proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Neuroprotective Effect of 3-(Naphthalen-2-Yl(Propoxy)Methyl)Azetidine Hydrochloride on Brain Ischaemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Structural Analysis of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a structural analysis of the compound 3-(2-Chloro-4,6-dimethylphenoxy)azetidine (CAS RN: 1219960-77-6). Due to the limited availability of direct experimental data for this specific molecule in public literature, this document combines known chemical properties with predictive analysis based on its constituent functional groups: an azetidine ring and a 2-chloro-4,6-dimethylphenoxy moiety. The guide offers predicted spectroscopic data, a plausible synthetic route, and a discussion of the molecule's structural features to support research and development activities.

Compound Identification

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Registry Number | 1219960-77-6 | Synblock[1] |

| Molecular Formula | C₁₁H₁₄ClNO | Synblock[1] |

| Molecular Weight | 211.69 g/mol | Synblock[1] |

| Canonical SMILES | CC1=CC(=C(C(=C1)Cl)OC2CNCC2)C | - |

Predicted Structural and Spectroscopic Data

Predicted ¹H NMR Data

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0 | s | 1H | Ar-H (Aromatic proton at C5) |

| ~6.8 | s | 1H | Ar-H (Aromatic proton at C3) |

| ~4.8 - 4.9 | m | 1H | O-CH (Azetidine C3-H) |

| ~3.8 - 4.0 | m | 2H | CH₂ (Azetidine C2/C4 equatorial protons) |

| ~3.4 - 3.6 | m | 2H | CH₂ (Azetidine C2/C4 axial protons) |

| ~2.4 | s | 3H | Ar-CH₃ (Methyl group at C6) |

| ~2.2 | s | 3H | Ar-CH₃ (Methyl group at C4) |

| ~2.0 | br s | 1H | NH (Azetidine N-H) |

Predicted ¹³C NMR Data

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~150-152 | Ar-C (C-O) |

| ~135-138 | Ar-C (C-Cl) |

| ~130-132 | Ar-C (C-CH₃) |

| ~128-130 | Ar-C (C-H) |

| ~125-127 | Ar-C (C-H) |

| ~123-125 | Ar-C (C-CH₃) |

| ~70-75 | O-CH (Azetidine C3) |

| ~50-55 | CH₂ (Azetidine C2/C4) |

| ~20-22 | Ar-CH₃ |

| ~16-18 | Ar-CH₃ |

Predicted IR and Mass Spectrometry Data

| Technique | Predicted Values |

| FT-IR (KBr) | 3300-3400 cm⁻¹ (N-H stretch), 2850-3000 cm⁻¹ (C-H stretch), 1580-1600 cm⁻¹ (C=C aromatic stretch), 1200-1250 cm⁻¹ (C-O ether stretch), 1000-1100 cm⁻¹ (C-N stretch), 700-800 cm⁻¹ (C-Cl stretch) |

| Mass Spec (EI) | Molecular Ion [M]⁺ at m/z 211/213 (due to ³⁵Cl/³⁷Cl isotopes). Key fragments may include loss of the azetidine ring or cleavage of the ether bond. |

Proposed Synthesis Protocol

A common and effective method for synthesizing 3-aryloxyazetidines involves the nucleophilic substitution of a protected 3-hydroxyazetidine or a derivative with a suitable phenol. The following protocol describes a plausible pathway.

Experimental Workflow

-

Protection of Azetidine: The nitrogen of a commercially available azetidine precursor, such as 3-hydroxyazetidine, is protected. A common protecting group is Boc (tert-butyloxycarbonyl), introduced using di-tert-butyl dicarbonate (Boc₂O).

-

Activation of Hydroxyl Group: The hydroxyl group of N-Boc-3-hydroxyazetidine is converted into a good leaving group. This can be achieved via mesylation (using methanesulfonyl chloride) or tosylation (using p-toluenesulfonyl chloride) in the presence of a base like triethylamine.

-

Nucleophilic Substitution (Williamson Ether Synthesis): The activated N-Boc-3-azetidinyl mesylate/tosylate is reacted with 2-chloro-4,6-dimethylphenol in the presence of a strong base (e.g., sodium hydride) in an aprotic polar solvent like DMF or THF.

-

Deprotection: The Boc protecting group is removed from the azetidine nitrogen under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to yield the final product, this compound.

-

Purification: The final compound is purified using column chromatography or recrystallization.

References

Technical Guide: Spectroscopic Characterization of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific, experimentally verified spectroscopic data for 3-(2-Chloro-4,6-dimethylphenoxy)azetidine (CAS No. 1219960-77-6) is not publicly available in the referenced literature.[1] The following guide presents a representative dataset and protocols for illustrative purposes. The data is synthetically generated based on the chemical structure and spectroscopic principles of analogous compounds.

Abstract

This document provides a comprehensive technical overview of the standard spectroscopic characterization methods for the novel compound this compound. The core objective is to present a clear framework for structural elucidation and purity assessment using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, representative data tables, and standardized analysis workflows are provided to guide researchers in the analysis of this and related small molecules.

Compound Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 1219960-77-6[1]

-

Molecular Formula: C₁₁H₁₄ClNO

-

Molecular Weight: 211.69 g/mol [1]

-

Structure:

(Note: Image is a representation of the structure)

(Note: Image is a representation of the structure)

Spectroscopic Data Summary (Representative)

The following tables summarize the expected spectroscopic data for the structural confirmation of this compound.

Table 1: ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.95 | s | 1H | Ar-H (Position 5) |

| 6.88 | s | 1H | Ar-H (Position 3) |

| 4.90 | p | 1H | O-CH (Azetidine C3) |

| 4.15 | t | 2H | CH₂ (Azetidine C2/C4, cis) |

| 3.85 | t | 2H | CH₂ (Azetidine C2/C4, trans) |

| 2.35 | s | 3H | Ar-CH₃ (Position 6) |

| 2.20 | s | 3H | Ar-CH₃ (Position 4) |

| 2.10 | br s | 1H | N-H (Azetidine) |

Table 2: ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 152.5 | Ar-C (C1, C-O) |

| 135.0 | Ar-C (C4, C-CH₃) |

| 132.8 | Ar-C (C6, C-CH₃) |

| 129.5 | Ar-C (C5) |

| 128.0 | Ar-C (C3) |

| 125.0 | Ar-C (C2, C-Cl) |

| 72.1 | O-CH (Azetidine C3) |

| 52.5 | CH₂ (Azetidine C2/C4) |

| 20.5 | Ar-CH₃ (Position 6) |

| 16.0 | Ar-CH₃ (Position 4) |

Table 3: IR Spectroscopy Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3250 | Medium, br | N-H Stretch (Azetidine) |

| 3050 - 3010 | Weak | Ar C-H Stretch |

| 2980 - 2850 | Medium | Aliphatic C-H Stretch |

| 1580, 1470 | Strong | Ar C=C Bending |

| 1240 | Strong | Ar-O-C Asymmetric Stretch |

| 1050 | Strong | C-N Stretch |

| 850 | Strong | C-Cl Stretch |

Table 4: Mass Spectrometry Data (ESI-TOF)

| m/z Value | Ion Type | Notes |

| 212.0837 | [M+H]⁺ | Calculated for C₁₁H₁₅ClNO⁺: 212.0837 |

| 214.0808 | [M+H]⁺ (Isotope) | Expected for ³⁷Cl isotope peak (~32% of M+H) |

| 234.0656 | [M+Na]⁺ | Sodium Adduct |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (~10 mg) is dissolved in deuterated chloroform (CDCl₃, 0.7 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 500 MHz spectrometer at 298 K. Data is processed using standard Fourier transformation and baseline correction.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal. The spectrum is recorded in the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹ and is an average of 32 scans.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is performed on a Time-of-Flight (TOF) mass spectrometer with an Electrospray Ionization (ESI) source. The sample is dissolved in a methanol/water (1:1) solution with 0.1% formic acid and introduced via direct infusion. The analysis is conducted in positive ion mode, and the mass-to-charge ratio (m/z) is scanned from 100 to 500.

Workflow Visualizations

The following diagrams illustrate the logical workflows for compound characterization and data analysis.

References

potential therapeutic targets of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of Potential Therapeutic Targets for 3-(2-Chloro-4,6-dimethylphenoxy)azetidine

Executive Summary

This document addresses the inquiry into the potential therapeutic targets of the specific chemical entity, this compound. A thorough and systematic search of scientific literature, patent databases, and chemical registries was conducted to collate all available information regarding its biological activity, mechanism of action, and potential therapeutic applications.

Despite extensive investigation, there is currently no publicly available scientific literature or data detailing the specific therapeutic targets, mechanism of action, quantitative biological data (e.g., IC50, EC50, Ki), or detailed experimental protocols for this compound.

Therefore, it is not possible to provide an in-depth technical guide on the core therapeutic targets of this specific molecule as requested. The following sections will elaborate on the scope of the search and provide a general overview of the therapeutic landscape for structurally related compound classes, which may offer speculative avenues for future research.

Introduction to Azetidine and Phenoxy Scaffolds

The molecule , this compound, combines two key structural features: an azetidine ring and a substituted phenoxy group. Both of these chemical moieties are found in a wide array of biologically active compounds.

-

Azetidines: These are four-membered nitrogen-containing heterocycles. The inherent ring strain of the azetidine nucleus makes it a synthetically versatile scaffold. Azetidine derivatives have been explored for a broad spectrum of pharmacological activities.[1] General biological activities reported for various azetidine-containing molecules include antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[2][3]

-

Phenoxy Derivatives: The phenoxy group is a common feature in many pharmaceuticals and biologically active molecules. The nature and position of substituents on the phenyl ring can dramatically influence the compound's biological activity. Phenoxyacetamide and phenoxyacetic acid derivatives, for instance, have been investigated for their potential as PARP-1 inhibitors and free fatty acid receptor 1 (FFA1) agonists, respectively.[4][5]

Review of Structurally Related Compounds and Potential (but Unconfirmed) Therapeutic Areas

While no direct data exists for this compound, a review of broader classes of azetidine and phenoxy derivatives can provide a hypothetical basis for potential therapeutic areas worth future investigation. It is critical to emphasize that the following is based on analogy and does not represent experimental data for the specific compound of interest.

Potential as Anticancer Agents

Azetidine-containing compounds have been investigated as targeted anticancer agents.[6] Some azetidine amides, for example, have been identified as potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cancer cell proliferation, survival, and metastasis.[7]

Potential as Antimicrobial Agents

Historically, the most famous azetidine derivatives are the β-lactam antibiotics (azetidin-2-ones). While this compound is not a β-lactam, the broader class of azetidines has been explored for antibacterial and antifungal activities.[2][8] For example, certain 3-chloro-azetidine-2-one derivatives have shown activity against Staphylococcus aureus.[2]

Logical Relationship Diagram: General Drug Discovery Workflow

The following diagram illustrates a typical workflow for identifying the therapeutic target of a novel compound. This represents the process that would be necessary to elucidate the function of this compound.

References

- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medwinpublisher.org [medwinpublisher.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]

In Vitro Screening of Novel Azetidine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidine scaffolds are a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide outlines a comprehensive in vitro screening protocol for novel azetidine derivatives, exemplified by the hypothetical compound 3-(2-Chloro-4,6-dimethylphenoxy)azetidine. The methodologies provided are based on established screening paradigms for similar heterocyclic compounds and are intended to serve as a foundational framework for the preliminary assessment of new chemical entities. This document details experimental procedures for antibacterial susceptibility testing and neurological target engagement, accompanied by illustrative data representations and workflow visualizations to facilitate practical implementation in a drug discovery setting.

Introduction

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged structure in drug discovery, conferring unique conformational constraints and physicochemical properties to bioactive molecules.[1][2][3] Derivatives of azetidine have been investigated for a multitude of therapeutic applications, including antibacterial, antifungal, anti-tubercular, and anticancer activities.[1] Furthermore, specific substitutions on the azetidine core have led to potent modulators of central nervous system targets, such as NMDA receptors and vesicular monoamine transporters (VMAT2).[4][5]

This guide presents a structured in vitro screening cascade for a novel, hypothetical azetidine derivative, this compound. The proposed workflow is designed to efficiently assess its potential as an antibacterial agent and to explore its activity on a representative neurological target.

Initial Antibacterial Susceptibility Screening

A primary and common screening step for new chemical entities is the evaluation of their antibacterial properties. This is often performed against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Experimental Protocol: Agar Disc Diffusion Assay

The agar disc diffusion method provides a qualitative assessment of antibacterial activity and is a widely used preliminary screening tool.[6]

Materials:

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Bacterial strains: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

-

Mueller-Hinton Agar (MHA).

-

Sterile filter paper discs (6 mm diameter).

-

Positive control: Ampicillin or other appropriate antibiotic.[6]

-

Negative control: Solvent used to dissolve the test compound.

Procedure:

-

Prepare MHA plates according to the manufacturer's instructions.

-

Inoculate the surface of the MHA plates with a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Aseptically apply sterile filter paper discs impregnated with the test compound at various concentrations (e.g., 0.01, 0.001, and 0.0001 mg/mL) onto the inoculated agar surface.[6]

-

Place discs containing the positive and negative controls on the same plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition (in mm) around each disc.

Data Presentation: Zone of Inhibition

The results of the agar disc diffusion assay can be summarized in a table for clear comparison.

| Compound | Concentration (mg/mL) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |

| This compound | 0.01 | 18 | 20 |

| 0.001 | 12 | 14 | |

| 0.0001 | 7 | 9 | |

| Ampicillin (Control) | 0.01 | 28 | 27 |

| Solvent (Control) | - | 0 | 0 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Workflow: Antibacterial Screening

Caption: Workflow for the agar disc diffusion antibacterial assay.

Neurological Target Engagement Screening

Based on the activities of other azetidine derivatives, screening against neurological targets is a logical next step.[4][5] A common primary assay is a radioligand binding assay to determine if the compound interacts with a specific receptor.

Experimental Protocol: NMDA Receptor Radioligand Binding Assay

This protocol is adapted from methodologies used to assess azetidine dicarboxylic acids at NMDA receptors.[4]

Materials:

-

Test compound (e.g., this compound).

-

Rat cortical membranes (source of native NMDA receptors).

-

Radioligand: [3H]CGP39653 (a potent NMDA receptor antagonist).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control: L-glutamate (1 mM).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Prepare dilutions of the test compound over a range of concentrations.

-

In a 96-well plate, combine the rat cortical membranes, [3H]CGP39653, and either buffer, the test compound, or the non-specific binding control.

-

Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow for binding to reach equilibrium.

-

Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding (IC50) by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

Data Presentation: NMDA Receptor Binding Affinity

The binding affinity data can be presented in a clear, tabular format.

| Compound | Target | Radioligand | Ki (µM) |

| This compound | NMDA Receptor | [3H]CGP39653 | 15.2 |

| L-trans-ADC (Reference) | NMDA Receptor | [3H]CGP39653 | 10[4] |

Note: The data for the test compound is hypothetical and for illustrative purposes only.

Hypothetical Signaling Pathway: NMDA Receptor Modulation

Caption: Hypothetical inhibitory action on the NMDA receptor signaling pathway.

Conclusion

The in vitro screening methodologies and workflows detailed in this guide provide a robust starting point for the characterization of novel azetidine derivatives like this compound. By systematically evaluating antibacterial activity and potential neurological target engagement, researchers can efficiently triage new compounds and prioritize those with promising therapeutic potential for further development. It is crucial to note that the data presented herein is illustrative, and comprehensive screening against a broader panel of bacterial strains and biological targets is recommended for a thorough profiling of any new chemical entity.

References

- 1. medwinpublisher.org [medwinpublisher.org]

- 2. researchgate.net [researchgate.net]

- 3. jnsparrowchemical.com [jnsparrowchemical.com]

- 4. Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ajchem-a.com [ajchem-a.com]

The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals

Introduction: The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in modern medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry offer a compelling combination of structural rigidity and metabolic stability, making it an attractive component in the design of novel therapeutics. This technical guide provides an in-depth overview of the discovery and synthesis of substituted azetidine derivatives, tailored for researchers, scientists, and drug development professionals. We will explore key synthetic methodologies, delve into the biological activities of these compounds, and provide detailed experimental protocols for their preparation.

I. Key Synthetic Methodologies for Substituted Azetidines

The construction of the strained azetidine ring has historically presented a synthetic challenge. However, recent advancements have provided a diverse toolbox for medicinal chemists. Key strategies include cycloadditions, intramolecular cyclizations, and the functionalization of pre-existing azetidine rings.

Intramolecular Palladium-Catalyzed C(sp³)–H Amination

A powerful strategy for the synthesis of functionalized azetidines involves the palladium-catalyzed intramolecular amination of C(sp³)–H bonds. This method allows for the direct conversion of a C-H bond into a C-N bond, forming the azetidine ring. The use of a directing group, such as a picolinamide (PA), is often crucial for the regioselectivity of the C-H activation step.

Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butanes

The high ring strain of 1-azabicyclo[1.1.0]butanes (ABBs) can be harnessed as a driving force for the synthesis of 3-substituted azetidines. Nucleophilic ring-opening of ABBs provides a versatile route to a wide range of functionalized azetidines. This method is particularly useful for introducing diversity at the 3-position of the azetidine ring.

Aza Paternò-Büchi Reaction

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, offers a direct and atom-economical route to azetidines. Recent developments in photoredox catalysis have expanded the scope and utility of this reaction, allowing for the synthesis of complex azetidine structures under mild conditions.

II. Biological Activity of Substituted Azetidine Derivatives

The unique structural features of azetidines have led to their incorporation into a wide array of biologically active molecules. They have shown promise as inhibitors of various enzymes and as modulators of G-protein coupled receptors (GPCRs).

Azetidine Derivatives as Enzyme Inhibitors

Substituted azetidines have been successfully employed as inhibitors of several enzyme classes, including kinases and signal transducer and activator of transcription (STAT) proteins.

The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in various autoimmune diseases and cancers. Azetidine-containing molecules have been developed as potent and selective JAK inhibitors.

Signal transducer and activator of transcription 3 (STAT3) is a key mediator of oncogenic signaling pathways. A series of (R)-azetidine-2-carboxamides have been identified as potent and selective inhibitors of STAT3, demonstrating sub-micromolar inhibitory concentrations.[1]

Azetidine Derivatives as GPCR Modulators

G-protein coupled receptors are a large family of transmembrane proteins that play a crucial role in signal transduction. Azetidine derivatives have been explored as both antagonists and allosteric modulators of various GPCRs. For example, a class of azetidines has been developed as potent antagonists of the free fatty acid receptor 2 (FFA2), a target for inflammatory diseases.[2]

III. Data Presentation

The following tables summarize quantitative data for representative substituted azetidine derivatives, highlighting their biological activities.

Table 1: Azetidine-Based STAT3 Inhibitors [1]

| Compound | Structure | STAT3 IC₅₀ (µM) |

| 5a | (R)-N-(5-cyclohexyl-2-((3-fluorobenzyl)oxy)phenyl)azetidine-2-carboxamide | 0.55 |

| 5o | (R)-N-(5-cyclohexyl-2-((6-methylpyridin-2-yl)methoxy)phenyl)azetidine-2-carboxamide | 0.38 |

| 8i | (R)-N-(5-cyclohexyl-2-((3-fluorobenzyl)oxy)phenyl)-1-(hydroxycarbamoyl)azetidine-2-carboxamide | 0.34 |

Table 2: Azetidine-Based Kinase Inhibitors

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

| Azetidine Derivative 1 | TYK2 | <10 | [3] |

| Azetidine Derivative 2 | JAK2 | 260 | [4] |

Table 3: Azetidine-Based GPCR Antagonists

| Compound | Target GPCR | IC₅₀ (nM) | Reference |

| GLPG0974 (99) | FFA2 | 16 | [2] |

IV. Experimental Protocols

General Synthesis of (R)-Azetidine-2-carboxamide STAT3 Inhibitors[1]

Step 1: Synthesis of tert-Butyl (R)-2-(hydroxymethyl)azetidine-1-carboxylate To a solution of (R)-azetidine-2-carboxylic acid in a mixture of THF, methanol, and water is added sodium bicarbonate, followed by di-tert-butyl dicarbonate. The reaction mixture is stirred at room temperature. After completion, the reaction is worked up to yield the N-Boc protected acid. This intermediate is then reduced using a suitable reducing agent, such as borane dimethyl sulfide complex, to afford the corresponding alcohol.

Step 2: Amide Coupling The desired aniline derivative is coupled with the N-Boc protected (R)-azetidine-2-carboxylic acid using a standard peptide coupling reagent such as HATU in the presence of a base like DIPEA in a solvent like DMF.

Step 3: Deprotection and Final Product Formation The Boc protecting group is removed under acidic conditions (e.g., TFA in DCM) to yield the final (R)-azetidine-2-carboxamide derivative.

Synthesis of 3-Substituted Azetidines via Strain-Release of 1-Azabicyclo[1.1.0]butane[5]

A solution of 1-azabicyclo[1.1.0]butane in an appropriate solvent (e.g., THF) is treated with a nucleophile in the presence of a Lewis or Brønsted acid. For example, reaction with a thiol in the presence of a copper catalyst can yield the corresponding 3-thio-substituted azetidine. The reaction conditions (temperature, solvent, catalyst) are optimized depending on the nucleophile used.

Palladium-Catalyzed Intramolecular C(sp³)–H Amination for Azetidine Synthesis[6]

A solution of the N-picolinamide protected amine substrate in a suitable solvent (e.g., toluene) is treated with a palladium catalyst (e.g., Pd(OAc)₂), an oxidant (e.g., PhI(OAc)₂), and a base (e.g., K₂CO₃). The reaction mixture is heated to the desired temperature until the starting material is consumed. The product is then isolated and purified by chromatography.

V. Visualizations

Signaling Pathways

Caption: JAK-STAT Signaling Pathway and Inhibition by Azetidine Derivatives.

Caption: G-Protein Coupled Receptor (GPCR) Signaling and Antagonism.

Experimental and Logical Workflows

Caption: Drug Discovery Workflow for Azetidine-Based Inhibitors.

Caption: General Workflow for Synthesis and Evaluation of Azetidine Derivatives.

VI. Conclusion

The discovery and synthesis of substituted azetidine derivatives represent a vibrant and rapidly evolving field in medicinal chemistry. The synthetic methodologies highlighted in this guide provide a robust platform for the generation of diverse azetidine libraries. The compelling biological activities of these compounds, particularly as enzyme inhibitors and GPCR modulators, underscore their therapeutic potential. As our understanding of the unique properties of the azetidine scaffold continues to grow, so too will its impact on the landscape of drug discovery and development.

References

- 1. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and optimization of an azetidine chemical series as a free fatty acid receptor 2 (FFA2) antagonist: from hit to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

Methodological & Application

No Experimental Data Found for 3-(2-Chloro-4,6-dimethylphenoxy)azetidine

Following a comprehensive search of publicly available scientific literature and databases, no specific experimental uses, pharmacological data, or detailed protocols for the compound 3-(2-Chloro-4,6-dimethylphenoxy)azetidine have been identified.

The search for information on this molecule across various scientific and patent databases did not yield any published research detailing its synthesis, mechanism of action, or application in experimental settings. Resources that list the compound are primarily chemical suppliers, indicating its availability for purchase, but they do not provide any information regarding its biological activity or potential therapeutic uses.

A broad patent search revealed a patent that mentions a class of compounds with a similar chemical scaffold, but it does not specifically name or provide any experimental data for this compound. There is no indication of its use in any signaling pathway or established experimental workflow.

Due to the absence of any quantitative data or described experimental procedures in the public domain, it is not possible to generate the requested detailed application notes, protocols, data tables, or visualizations. Further research and initial exploratory studies would be required to determine the properties and potential applications of this compound.

Application Notes and Protocols: 3-(2-Chloro-4,6-dimethylphenoxy)azetidine in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the putative mechanism of action of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine as a monoamine transporter inhibitor, inferred from its chemical structure. As of the date of this document, specific experimental data for this compound is not publicly available. These protocols and data are provided as a template and guide for the investigation of similar novel compounds.

Introduction

This compound is a novel small molecule with a chemical scaffold suggesting potential activity at biogenic amine targets. The presence of a substituted phenoxy group linked to an azetidine ring is a feature found in various compounds targeting the central nervous system. Based on this structure, a likely mechanism of action is the inhibition of monoamine transporters, which are critical regulators of neurotransmission.

Monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft. Inhibition of these transporters increases the extracellular concentration of these neurotransmitters, a mechanism central to the action of many antidepressant, anti-anxiety, and psychostimulant drugs. Therefore, characterizing the activity of novel compounds like this compound at these transporters is a key step in drug discovery for neurological and psychiatric disorders.

These application notes provide detailed protocols for assessing the potency and selectivity of this compound in cell-based monoamine transporter uptake assays and for evaluating its cellular cytotoxicity.

Data Presentation

The following tables represent hypothetical data for this compound, illustrating how experimental results would be summarized.

Table 1: Inhibitory Potency (IC50) of this compound at Monoamine Transporters

| Target Transporter | Cell Line | IC50 (nM) |